3-(4-methoxyphenyl)-N-(propan-2-yl)pyrrolidine-1-carboxamide
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Overview
Description
3-(4-methoxyphenyl)-N-(propan-2-yl)pyrrolidine-1-carboxamide is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . This compound is characterized by the presence of an isopropyl group, a methoxyphenyl group, and a carboxamide group attached to the pyrrolidine ring.
Preparation Methods
The synthesis of 3-(4-methoxyphenyl)-N-(propan-2-yl)pyrrolidine-1-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with isopropylamine to form an imine intermediate, which is then reduced to the corresponding amine. This amine is then reacted with pyrrolidine-1-carboxylic acid chloride to yield the final product . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-(4-methoxyphenyl)-N-(propan-2-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The carboxamide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(4-methoxyphenyl)-N-(propan-2-yl)pyrrolidine-1-carboxamide has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-(propan-2-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-(4-methoxyphenyl)-N-(propan-2-yl)pyrrolidine-1-carboxamide can be compared with other similar compounds, such as:
- N-methyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide
- N-ethyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide
- N-propyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide
These compounds share a similar pyrrolidine core structure but differ in the substituents attached to the nitrogen atom. The uniqueness of this compound lies in its specific isopropyl and methoxyphenyl groups, which may confer distinct biological activities and chemical properties .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-propan-2-ylpyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11(2)16-15(18)17-9-8-13(10-17)12-4-6-14(19-3)7-5-12/h4-7,11,13H,8-10H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKGGSAYCFEINI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCC(C1)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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